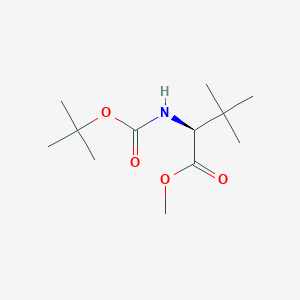

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoate

Overview

Description

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoate is a chiral amino acid ester featuring a tert-butoxycarbonyl (Boc)-protected amino group at the C2 position and two methyl groups at the C3 position. Its molecular formula is C₁₁H₂₂N₂O₄, with a molecular weight of 246.30 g/mol (CAS: 1093192-07-4) . The Boc group enhances stability during synthetic processes, making it a valuable intermediate in peptide synthesis and pharmaceutical chemistry. The compound’s stereochemistry (S-configuration) is critical for applications requiring enantioselectivity, such as drug development. Storage recommendations include protection from light, inert atmospheres, and temperatures below -20°C, reflecting its sensitivity to degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoate typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is carried out in an aqueous or organic solvent, such as acetonitrile, at ambient temperature .

Industrial Production Methods

Industrial production of this compound often employs flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The tert-butoxycarbonyl group can be selectively removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Acidic conditions, such as trifluoroacetic acid or hydrochloric acid in methanol, are used for deprotection.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and free amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceuticals

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoate is primarily used in the pharmaceutical industry for:

- Peptide Synthesis : The Boc protecting group allows for selective reactions at the carboxylic acid or hydroxyl groups while protecting the amine functionality. This is crucial in synthesizing peptides and other bioactive compounds.

- Drug Development : It serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting metabolic pathways or acting as enzyme inhibitors.

Organic Chemistry

In organic chemistry, this compound is utilized for:

- Synthetic Pathways : Its structure allows it to be a versatile building block in synthetic organic chemistry, facilitating the construction of complex molecules.

- Research Applications : Researchers use it to explore new synthetic methodologies and reaction conditions due to its reactivity and stability under various conditions.

Biotechnology

In biotechnology applications:

- Bioconjugation : The compound can be employed in bioconjugation processes where biomolecules are modified for therapeutic purposes or diagnostic applications.

Case Study 1: Peptide Synthesis

A study demonstrated the efficiency of using Boc-Tle-OH in synthesizing a specific peptide sequence. The researchers highlighted how the Boc group enabled multiple coupling reactions without unwanted side reactions, thus increasing overall yield and purity of the final peptide product.

Case Study 2: Drug Development

In another research project focused on developing a new class of anti-cancer drugs, Boc-Tle-OH was used as an essential intermediate. The study illustrated how modifying this compound led to enhanced biological activity against cancer cell lines compared to unmodified analogs.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoate involves the selective protection and deprotection of the amino group. The tert-butoxycarbonyl group serves as a protecting group that can be removed under specific conditions, allowing for further functionalization of the molecule . This selective protection is crucial in multi-step organic synthesis, enabling the precise construction of complex molecules.

Comparison with Similar Compounds

(S)-Methyl 2-((benzyloxy)amino)-3,3-dimethylbutanoate

- Molecular Formula: C₁₄H₂₁NO₃

- Key Features: Replaces the Boc group with a benzyloxy (Bz) protecting group on the amino moiety.

- Comparison: Stability: The benzyloxy group is less stable under acidic conditions compared to Boc but is resistant to basic conditions. Deprotection typically requires hydrogenolysis . Applications: Preferred in syntheses where orthogonal protection strategies are needed.

Methyl (S)-2-(ethylamino)-3,3-dimethylbutanoate Hydrochloride

- Molecular Formula: C₉H₂₀ClNO₂

- Key Features: Features a free ethylamino group (unprotected) and exists as a hydrochloride salt.

- Comparison: Reactivity: The absence of a protecting group increases nucleophilicity, enabling direct participation in coupling reactions. However, the free amino group is prone to oxidation and side reactions . Solubility: The hydrochloride salt enhances water solubility, unlike the Boc-protected target compound. Applications: Used in pharmaceutical intermediates where salt forms improve bioavailability .

(S)-2-((tert-Butoxycarbonyl)amino)-4,4,4-trifluoro-3,3-dimethylbutanoic Acid

- Molecular Formula: C₁₁H₁₈F₃NO₄

- Key Features : Replaces the methyl ester with a carboxylic acid and introduces trifluoromethyl groups.

- Comparison :

- Functionality : The carboxylic acid allows further derivatization (e.g., amide formation), while the trifluoromethyl groups enhance metabolic stability and lipophilicity, common in agrochemicals and drugs .

- Stereochemical Impact : The S-configuration and 3,3-dimethyl groups mirror the target compound, but the trifluoromethyl substituents introduce steric and electronic effects that alter reactivity .

Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate

- Molecular Formula: C₁₂H₂₃NO₄

- Key Features : Positions the Boc group at C3 instead of C2 and uses an ethyl ester.

- Ester Flexibility: Ethyl esters are less prone to hydrolysis than methyl esters, offering versatility in prolonged synthetic steps .

Data Table: Structural and Functional Comparison

*Calculated based on molecular formula.

Biological Activity

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoate, commonly referred to as a Boc-protected amino acid derivative, is an important compound in organic synthesis and pharmaceutical development. Its unique structure and chemical properties make it a valuable intermediate in the synthesis of peptides and other biologically active molecules. This article explores its biological activity, synthesis methods, and applications in various fields.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 246.30 g/mol

- CAS Number : 136092-79-0

- Appearance : Typically a white to off-white solid.

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for protecting the amino functionality during chemical reactions. This protection allows for selective reactions without the risk of unwanted side reactions occurring at the amine site.

Synthesis

The synthesis of this compound generally involves the following steps:

- Protection of Amino Group : The amino group of an amino acid derivative is protected using di-tert-butyl dicarbonate (BocO) in the presence of a base such as triethylamine.

- Reaction Conditions : The reaction is typically conducted in solvents like dichloromethane at room temperature.

- Purification : The product is purified using standard techniques such as recrystallization or chromatography.

This compound exhibits biological activity primarily through its role as a building block in peptide synthesis. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group to form peptide bonds with other amino acids or bioactive molecules.

Applications in Research and Medicine

- Peptide Synthesis : This compound is widely used in the synthesis of peptides that may have therapeutic applications, including enzyme inhibitors and receptor ligands.

- Drug Development : It serves as an intermediate in the production of pharmaceutical compounds, contributing to the development of new drugs targeting various diseases.

- Biological Studies : Researchers utilize this compound to study protein structure and function, particularly in understanding enzyme mechanisms and interactions.

Case Studies

- Peptide Inhibitors : In a study focusing on enzyme inhibitors, this compound was used to synthesize a series of peptide inhibitors targeting specific enzymes involved in metabolic pathways. These inhibitors demonstrated significant potency and selectivity against their targets.

- Cancer Research : A research project explored the use of Boc-protected amino acids in developing peptides that inhibit protein-protein interactions critical for cancer cell proliferation. The synthesized peptides showed promising results in preclinical models.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Molecular Weight | Applications |

|---|---|---|---|

| (S)-Methyl 2-amino-3-(tert-butoxycarbonyl)propanoate | Structure | 218.25 g/mol | Peptide synthesis |

| (S)-3-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid | Structure | 234.28 g/mol | Drug development |

| tert-Butyloxycarbonyl-protected amino acids | Structure | Varies | Organic synthesis |

Q & A

Q. Basic: What are the key synthetic steps for preparing (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoate?

Answer:

The synthesis typically involves:

- Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the amine functionality, often using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent like THF or DCM .

- Esterification : Methylation of the carboxylic acid group using reagents such as methyl chloroformate or methanol in the presence of coupling agents (e.g., DCC/DMAP) .

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization to isolate the enantiomerically pure product .

Q. Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and detect impurities (e.g., diastereomeric ratios) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .

- HPLC/Chiral Chromatography : To verify enantiomeric purity using chiral columns (e.g., Chiralpak AD-H) with UV detection .

Q. Advanced: How can reaction yields be optimized during the coupling step?

Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates .

- Catalyst Use : DMAP or HOBt improves coupling efficiency in peptide bond formation .

- Temperature Control : Lower temperatures (−10°C to 0°C) minimize racemization during Boc deprotection .

Q. Advanced: How to resolve contradictions in NMR data for stereoisomeric mixtures?

Answer:

- 2D NMR (COSY, NOESY) : Differentiates diastereomers by correlating spatial proximity of protons .

- X-ray Crystallography : Provides definitive structural confirmation, as seen in related Boc-protected amino acid esters .

- Comparative Analysis : Cross-reference with published spectra of analogous compounds (e.g., (R)-enantiomers) .

Q. Basic: What are the stability considerations for this compound under varying conditions?

Answer:

- Acidic/Basic Conditions : The Boc group is labile under strong acids (e.g., TFA) but stable in mild bases .

- Temperature : Store at −20°C in inert atmospheres to prevent ester hydrolysis or racemization .

- Light Sensitivity : Protect from UV exposure to avoid degradation of the tert-butyl moiety .

Q. Advanced: What role does this compound play in peptide synthesis?

Answer:

- Building Block : Incorporates sterically hindered, branched-chain amino acids (e.g., tert-leucine analogs) into peptides, enhancing conformational stability .

- Enzyme Substrate : Used to study protease specificity due to its resistance to hydrolysis at the dimethylbutanoate group .

Q. Advanced: What advanced quantification methods are suitable for trace analysis?

Answer:

- UPLC-MS/MS : Provides high sensitivity (LOD < 0.1 ng/mL) for detecting synthetic analogs in complex matrices (e.g., biological samples) .

- Isotope Dilution : Use deuterated internal standards to correct for matrix effects during MS analysis .

Q. Basic: How to ensure enantiomeric purity during synthesis?

Answer:

- Chiral Auxiliaries : Employ (S)-specific catalysts (e.g., Evans oxazolidinones) during esterification .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .

Q. Advanced: How does this compound interact with biochemical pathways?

Answer:

- Enzyme Inhibition : The tert-butyl group sterically hinders binding to active sites of proteases, making it a potential inhibitor .

- Metabolic Stability : The methyl ester group slows hepatic metabolism, useful for in vivo pharmacokinetic studies .

Q. Advanced: How to address contamination issues in scaled-up synthesis?

Answer:

Properties

IUPAC Name |

methyl (2S)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-11(2,3)8(9(14)16-7)13-10(15)17-12(4,5)6/h8H,1-7H3,(H,13,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDACBWZNPPVOJB-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.